molecular formula C16H14O4 B2427232 Methyl 4-(4-acetylphenoxy)benzoate CAS No. 1477643-85-8

Methyl 4-(4-acetylphenoxy)benzoate

Cat. No.: B2427232
CAS No.: 1477643-85-8
M. Wt: 270.284
InChI Key: AADHQBZUDXBIIY-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylphenoxy)benzoate is an organic compound with the molecular formula C16H14O4. It is a member of the benzoate ester family, characterized by the presence of a benzoate group linked to a phenoxy group with an acetyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylphenoxy)benzoate typically involves the esterification of 4-(4-acetylphenoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of deep eutectic solvents (DESs) as both extractants and catalysts has been explored to enhance the reaction rate and reduce by-product formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylphenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-acetylphenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylphenoxy)benzoate involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which may participate in various biochemical pathways. The phenoxy group can interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-acetylphenoxy)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(4-acetylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)12-3-7-14(8-4-12)20-15-9-5-13(6-10-15)16(18)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADHQBZUDXBIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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